![molecular formula C27H22N2O3 B2555232 N-(2-(フラン-2-カルボニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)-[1,1'-ビフェニル]-4-カルボキサミド CAS No. 955686-66-5](/img/structure/B2555232.png)

N-(2-(フラン-2-カルボニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)-[1,1'-ビフェニル]-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

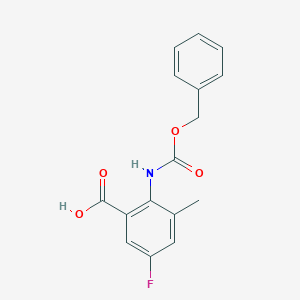

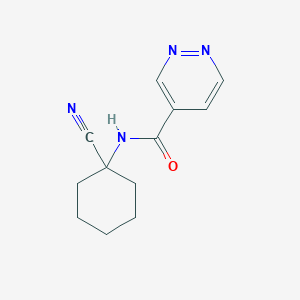

The compound is a complex organic molecule that contains several functional groups including a furan ring, a tetrahydroisoquinoline ring, and a biphenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The furan ring and the biphenyl group could potentially participate in π-π stacking interactions, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the furan ring is known to participate in various reactions such as electrophilic substitution . The tetrahydroisoquinoline ring could also be involved in various reactions, depending on its substitution pattern .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the furan ring could contribute to its aromaticity and potentially its solubility in certain solvents .科学的研究の応用

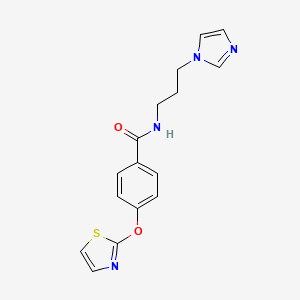

- 化合物の役割: フランおよびチオフェン-2-カルボニルアミノ酸誘導体の中には、低酸素誘導因子-1阻害因子(FIH-1)を阻害するものが存在し、低酸素状態にさらされなくてもHIF-αの活性化につながる可能性があります .

低酸素誘導因子活性化

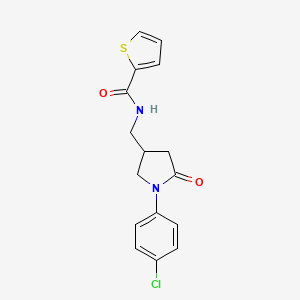

抗菌性

抗がん作用

バイオ燃料およびグリーン溶媒

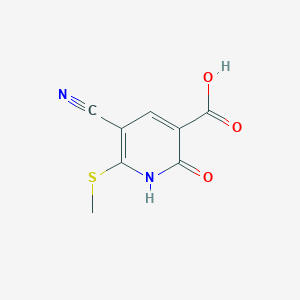

新規アジンおよびアゾールの合成経路

H5N1ウイルス阻害

要約すると、この化合物は低酸素応答、抗菌活性、がん研究、バイオ燃料関連の潜在的な用途など、多岐にわたる用途を持っています。研究者たちは現在もその特性を探索しており、さらなる調査の対象として興味深いものです。 🌟

作用機序

Target of Action

Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which is a major transcription factor .

Mode of Action

Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to activate hypoxia-inducible factor-α (hif-α) by inhibiting fih-1 .

Biochemical Pathways

The activation of hif-α by furan- and thiophene-2-carbonyl amino acid derivatives suggests that these compounds may affect pathways related to hypoxia and cellular response to low oxygen conditions .

Result of Action

The activation of hif-α by furan- and thiophene-2-carbonyl amino acid derivatives suggests that these compounds may induce a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .

将来の方向性

The potential applications of this compound would depend on its properties. For example, if it shows promising biological activity, it could be further developed as a drug . Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry.

特性

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O3/c30-26(22-10-8-20(9-11-22)19-5-2-1-3-6-19)28-24-13-12-21-14-15-29(18-23(21)17-24)27(31)25-7-4-16-32-25/h1-13,16-17H,14-15,18H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBCIYAXROXCQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methylbicyclo[2.1.1]hexan-2-one](/img/structure/B2555151.png)

![N-(4-bromo-2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2555152.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate](/img/structure/B2555158.png)

![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2555160.png)

![(3R)-1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B2555161.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2555170.png)